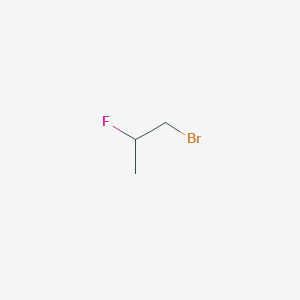

1-Bromo-2-fluoropropane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-2-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrF/c1-3(5)2-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMOYZCKOYEADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrF | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862770 | |

| Record name | 1-Bromo-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-72-3 | |

| Record name | Propane, 1-bromo-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoropropane (CAS Number: 1871-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoropropane is a halogenated aliphatic hydrocarbon of interest as a potential building block in organic synthesis, particularly in the design and development of novel pharmaceutical agents. The presence of both bromine and fluorine atoms on adjacent carbons offers unique reactivity and the potential to introduce a fluorinated motif, a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties, proposed synthesis, predicted reactivity, and potential applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a chiral molecule, existing as a racemic mixture unless synthesized through stereospecific methods. The physical and chemical properties are summarized in the table below, based on available data.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrF | [5] |

| Molecular Weight | 140.98 g/mol | [5] |

| CAS Number | 1871-72-3 | [5] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Predicted to be soluble in common organic solvents and sparingly soluble in water. | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features based on publicly available data and predictions for analogous compounds.

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | ddd | 1H | CH(F) |

| ~3.6 - 3.8 | m | 2H | CH₂(Br) |

| ~1.4 - 1.6 | d | 3H | CH₃ |

Note: Predicted values are based on the analysis of similar bromo-fluoro alkanes. Actual experimental values may vary.

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~85 - 95 (d, ¹JCF) | CH(F) |

| ~35 - 45 (d, ²JCF) | CH₂(Br) |

| ~15 - 25 (d, ³JCF) | CH₃ |

Note: The carbon signals will exhibit splitting due to coupling with the fluorine atom. The predicted coupling constants (J) are not specified.

Table 2.3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 140/142 | [C₃H₆BrF]⁺ | Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine.[7][8] |

| 121/123 | [C₃H₅Br]⁺ | Loss of HF |

| 61 | [C₃H₆F]⁺ | Loss of Br |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The fragmentation pattern is predicted based on the known behavior of haloalkanes in mass spectrometry.[7]

Synthesis and Experimental Protocols

Proposed Synthesis: Halofluorination of Propene

A common method for the synthesis of vicinal halofluoroalkanes is the halofluorination of alkenes.[9][10] In this proposed protocol, propene would be reacted with a source of electrophilic bromine and nucleophilic fluoride.

Reaction Scheme:

Caption: Proposed synthesis of this compound via halofluorination.

Experimental Protocol (Proposed):

-

Reaction Setup: A solution of propene in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a cooled reaction vessel (0 °C) under an inert atmosphere.

-

Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution. This is followed by the slow addition of a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield this compound.

Alternative Proposed Synthesis: From 1-Bromo-2-propanol

Another potential route involves the deoxofluorination of 1-bromo-2-propanol.[11][12][13][14] This method would utilize a fluorinating agent to replace the hydroxyl group with fluorine.

Reaction Scheme:

Caption: Alternative proposed synthesis from 1-Bromo-2-propanol.

Experimental Protocol (Proposed):

-

Reaction Setup: 1-Bromo-2-propanol is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere and cooled to -78 °C.

-

Reagent Addition: A solution of a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), in the same solvent is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature slowly and is monitored by TLC or GC.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography or fractional distillation.

Reactivity and Potential Applications in Drug Development

The synthetic utility of this compound lies in its bifunctional nature, allowing for a range of chemical transformations.

Predicted Reactivity

-

Nucleophilic Substitution: The carbon bearing the bromine atom is electrophilic and susceptible to nucleophilic attack. This allows for the introduction of various functional groups, making it a useful alkylating agent.

-

Grignard Reagent Formation: The bromine atom can undergo oxidative addition with magnesium to form a Grignard reagent. However, the presence of the adjacent fluorine atom may influence the stability and reactivity of this organometallic species.

-

Elimination Reactions: Under strongly basic conditions, elimination of HBr could occur to form 2-fluoropropene.

Logical Flow of Reactivity:

References

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Bromo-2-propanol | C3H7BrO | CID 29740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Propanol, 1-bromo- [webbook.nist.gov]

- 13. 1-BROMO-2-PROPANOL | 19686-73-8 [chemicalbook.com]

- 14. 1-Bromo-2-propanol technical grade, 70 , MgO stabilizer 19686-73-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known and predicted physical properties of 1-Bromo-2-fluoropropane, a halogenated propane derivative. Due to the limited availability of direct experimental data for this specific compound, this document also presents data for structurally similar compounds to provide context and estimations. Furthermore, it outlines standard experimental protocols for the determination of these key physical properties.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Data Presentation

While specific experimental values for this compound are scarce in publicly accessible literature, the following table summarizes its computed molecular weight and provides experimental data for analogous compounds to offer a comparative perspective.

| Physical Property | This compound | 1-Bromo-2-chloro-2-fluoropropane | 1-Bromo-2,2-difluoropropane | 1-Bromo-3-fluoropropane |

| Molecular Formula | C₃H₆BrF | C₃H₅BrClF | C₃H₅BrF₂ | C₃H₆BrF |

| Molecular Weight ( g/mol ) | 140.98[1][2] | 175.43[3] | 158.97[4] | 140.98[5] |

| Density (g/cm³) | Data not available | 1.648[6] | 1.610[4] | 1.5±0.1[5] |

| Boiling Point (°C) | Data not available | 111[6] | 76[4] | 101.2±8.0[5] |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |

| Refractive Index | Data not available | 1.455[6] | Data not available | 1.408[5] |

Solubility Profile

As a halogenated alkane, this compound is expected to exhibit limited solubility in water due to its hydrophobic hydrocarbon backbone.[7][8] However, it is anticipated to be miscible with a wide range of common organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons.[7][9] This solubility pattern is characteristic of many haloalkanes, which are often used as solvents for non-polar compounds.[10]

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the primary physical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several methods, including simple distillation or the Thiele tube method.[11][12]

Thiele Tube Method:

-

Objective: To determine the boiling point of a small sample of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and mineral oil.[11][12][13]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[11][14]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[11][13]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-circulating arm is properly oriented for even heating.[12]

-

The Thiele tube is gently heated, causing the temperature of the oil bath to rise uniformly.[13]

-

As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13]

-

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.[15][16]

Using a Graduated Cylinder and Balance:

-

Objective: To determine the mass per unit volume of the liquid.

-

Apparatus: A digital balance, a graduated cylinder (e.g., 10 mL or 25 mL), and the liquid sample.[15][17][18]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[18]

-

A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[15]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated using the formula: Density = Mass / Volume.[15]

-

The procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[15] It is crucial to maintain a constant temperature during the measurement as density is temperature-dependent.[15]

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the substance and is a valuable parameter for identifying and assessing the purity of a liquid.

Using an Abbe Refractometer:

-

Objective: To measure the refractive index of the liquid sample.

-

Apparatus: An Abbe refractometer, a light source (often a sodium lamp or a white light source with compensating prisms), and the liquid sample.[19]

-

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.[19]

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and clamped.

-

The light source is turned on, and the user looks through the eyepiece.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[19]

-

The refractive index is then read directly from the instrument's scale.[19]

-

The temperature should be recorded as the refractive index is temperature-dependent.[20]

-

Determination of Solubility

A qualitative assessment of solubility in different solvents is a key characteristic of a compound.

Qualitative Solubility Test:

-

Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, diethyl ether).

-

Apparatus: Small test tubes, the compound to be tested, and a selection of solvents.

-

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[21]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[21]

-

The test tube is shaken vigorously after each addition.[21]

-

The substance is classified as "soluble" if it dissolves completely. If not, it is classified as "sparingly soluble" or "insoluble."

-

This process is repeated for each solvent to build a solubility profile. For more quantitative measurements, the shake-flask method followed by analytical quantification of the solute in the solvent is a standard approach.[22]

-

Mandatory Visualization

The following diagram illustrates a logical synthetic workflow for the preparation of this compound from a commercially available starting material, 2-propanol. This pathway involves standard organic transformations.

Caption: A logical workflow for the synthesis of this compound.

References

- 1. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-chloro-2-fluoropropane | C3H5BrClF | CID 129922170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-2,2-difluoropropane [stenutz.eu]

- 5. 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc [chemsrc.com]

- 6. 1-bromo-2-chloro-2-fluoropropane [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Page loading... [wap.guidechem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. ssgopalganj.in [ssgopalganj.in]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 16. mt.com [mt.com]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Molecular Weight of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight determination for the chemical compound 1-Bromo-2-fluoropropane. The information is presented to be a precise reference for scientific applications.

Molecular Formula and Structure

This compound is a halogenated propane derivative. Its chemical structure consists of a three-carbon propane backbone with a bromine atom attached to the first carbon and a fluorine atom attached to the second. The molecular formula for this compound is C₃H₆BrF [1][2].

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), and Fluorine (F).

The table below summarizes the atomic weights for each element and demonstrates the calculation for the total molecular weight of the compound.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904[3][4][5] | 79.904 |

| Fluorine | F | 1 | 18.998[6][7] | 18.998 |

| Total | C₃H₆BrF | 11 | 140.983 |

Based on this calculation, the molecular weight of this compound is 140.983 g/mol . This value aligns with publicly available chemical databases, which list the molecular weight as approximately 140.98 g/mol [1][2].

Experimental Protocols

The determination of molecular weight as presented here is a theoretical calculation based on established standard atomic weights. Therefore, no experimental protocols are required for this computation. In a laboratory setting, techniques such as mass spectrometry could be used to experimentally verify this molecular weight.

Visualization of Elemental Composition

The following diagram illustrates the elemental components that constitute the this compound molecule.

Caption: Elemental composition of this compound.

References

- 1. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. byjus.com [byjus.com]

Elucidation of the Molecular Structure of 1-Bromo-2-fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-bromo-2-fluoropropane. The document details the key physicochemical properties and presents a thorough analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for the synthesis and characterization of the target molecule are also provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of halogenated organic compounds.

Introduction

This compound is a halogenated alkane with the chemical formula C₃H₆BrF.[1] The presence of two different halogen atoms and a chiral center makes it an interesting molecule for stereospecific synthesis and as a potential building block in the development of novel pharmaceutical compounds and materials. Accurate structural confirmation is a critical first step in any of these applications. This guide outlines the systematic approach to confirming the structure of this compound through modern spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and for predicting the behavior of the compound in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrF | [1] |

| Molecular Weight | 140.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1871-72-3 | [1] |

| Canonical SMILES | CC(CBr)F | [1] |

| InChIKey | DFMOYZCKOYEADZ-UHFFFAOYSA-N | [1] |

| Chirality | Exists as (2R) and (2S) enantiomers | [2][3] |

Spectroscopic Data for Structural Elucidation

The unequivocal identification of this compound is achieved through the combined use of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show three distinct signals, each exhibiting complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Methyl Protons (CH₃): A doublet of doublets is expected due to coupling with the adjacent methine proton and the fluorine atom.

-

Methylene Protons (CH₂Br): These two protons are diastereotopic and will likely appear as two separate signals, each a doublet of doublets due to geminal coupling and coupling to the methine proton and the fluorine atom.

-

Methine Proton (CHF): This proton will exhibit a complex multiplet due to coupling with the methyl protons, the methylene protons, and the fluorine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. This signal will be split into a complex multiplet due to coupling with the adjacent protons.

A summary of predicted NMR data is presented in Table 2.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₃) | 1.3 - 1.6 | Doublet of Doublets | J(H-H) ≈ 7, J(H-F) ≈ 20-25 |

| ¹H (CH₂Br) | 3.5 - 3.9 | Multiplets (Diastereotopic) | J(H-H)gem ≈ 10-12, J(H-H)vic ≈ 5-7, J(H-F) ≈ 15-20 |

| ¹H (CHF) | 4.5 - 5.0 | Multiplet | J(H-F) ≈ 45-50, J(H-H) ≈ 5-7 |

| ¹³C (CH₃) | 15 - 25 | Singlet (in decoupled) | - |

| ¹³C (CH₂Br) | 30 - 40 | Singlet (in decoupled) | - |

| ¹³C (CHF) | 85 - 95 | Singlet (in decoupled) | - |

| ¹⁹F | -170 to -190 | Multiplet | J(F-H) ≈ 15-50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

-

C-H Stretching: Strong absorptions in the 2900-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.

-

C-F Stretching: A strong absorption band in the 1000-1100 cm⁻¹ region is characteristic of the C-F bond stretch.

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2900 - 3000 | C-H stretch | Strong |

| 1370 - 1470 | C-H bend | Medium |

| 1000 - 1100 | C-F stretch | Strong |

| 500 - 650 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[4][5] For C₃H₆⁷⁹BrF, the m/z will be 140, and for C₃H₆⁸¹BrF, the m/z will be 142.

-

Fragmentation Pattern: Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide. Key fragments for this compound would include:

-

[M-Br]⁺ (loss of bromine)

-

[M-F]⁺ (loss of fluorine)

-

[M-HBr]⁺ (loss of hydrogen bromide)

-

[M-HF]⁺ (loss of hydrogen fluoride)

-

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 140, 142 | [C₃H₆BrF]⁺ | Molecular ion peak (M, M+2) |

| 61 | [C₃H₆F]⁺ | Loss of Br |

| 121, 123 | [C₃H₅Br]⁺ | Loss of HF |

| 59 | [C₃H₄F]⁺ | Loss of HBr |

Experimental Protocols

Synthesis of this compound

A plausible synthesis of this compound can be achieved from 2-fluoropropan-1-ol.

Reaction: CH₃CH(F)CH₂OH + PBr₃ → CH₃CH(F)CH₂Br + H₃PO₃

Procedure:

-

To a stirred solution of 2-fluoropropan-1-ol (1 equivalent) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a solution of the purified compound (~10-20 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Use electron ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.

Visualizations

The logical workflow for the structure elucidation of this compound is depicted in the following diagram.

References

- 1. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic routes for 1-bromo-2-fluoropropane, a valuable fluorinated building block in organic synthesis. Due to the limited availability of direct literature on its preparation, this document focuses on the most chemically sound and analogous methodologies reported for similar structures. The primary proposed pathway is the bromofluorination of propene, a reliable method for the introduction of bromine and fluorine across a double bond.

Proposed Synthetic Pathway: Electrophilic Bromofluorination of Propene

The most direct and regioselective method for the synthesis of this compound is the electrophilic addition of a bromine and a fluorine atom across the double bond of propene. This reaction is expected to follow Markovnikov's rule, where the electrophilic fluorine atom adds to the more substituted carbon (C2), and the bromide ion attacks the resulting carbocation at the less substituted carbon (C1). A common reagent combination for this transformation is N-bromosuccinimide (NBS) as the bromine source and a fluoride source like triethylamine trihydrofluoride (Et3N·3HF).

Caption: Proposed synthesis of this compound via bromofluorination of propene.

Experimental Protocol: Representative Bromofluorination of Propene

The following is a representative experimental protocol based on known bromofluorination reactions of alkenes.[1]

Materials:

-

Propene

-

N-Bromosuccinimide (NBS)

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (Na2SO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with N-bromosuccinimide (1.1 eq) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Fluoride Source: Triethylamine trihydrofluoride (1.2 eq) is added to the stirred suspension.

-

Introduction of Propene: Propene gas (1.0 eq) is bubbled through the reaction mixture at a steady rate for 1-2 hours. The reaction progress is monitored by gas chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium sulfite solution to consume any unreacted NBS.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields and spectroscopic data for similar compounds.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Expected Yield | 60 - 75% |

| Boiling Point | 78 - 82 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): 1.4-1.6 (d, 3H, CH₃), 3.4-3.7 (m, 2H, CH₂Br), 4.6-5.0 (dm, 1H, CHF) |

| ¹³C NMR (CDCl₃) | δ (ppm): 18-22 (d), 35-39 (d), 88-94 (d) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -170 to -180 (m) |

| Mass Spec. (EI) | m/z: 140/142 (M⁺), 61, 41 |

Signaling Pathways and Logical Relationships

The regioselectivity of the bromofluorination reaction is dictated by the formation of the more stable carbocation intermediate. The electrophilic fluorine from the reagent complex adds to the central carbon of propene, leading to a secondary carbocation, which is more stable than the primary carbocation that would be formed if the fluorine added to the terminal carbon. The bromide ion then attacks the carbon bearing the bromine in an anti-fashion.

Caption: Regioselectivity of the bromofluorination of propene.

This guide provides a comprehensive theoretical and practical framework for the synthesis of this compound. Researchers can adapt the provided representative protocol and expect outcomes in line with the established principles of electrophilic addition reactions. Further optimization may be required to achieve higher yields and purity.

References

Spectroscopic Data for 1-Bromo-2-fluoropropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoropropane is a halogenated propane derivative with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data analysis are presented to aid researchers in their work with this compound.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (CH₃CHFCH₂Br), we can predict the ¹H and ¹³C NMR spectra based on the chemical environment of each nucleus.

¹H NMR Spectroscopy Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.4 - 1.6 | Doublet of doublets | J(H-H) ≈ 6-7, J(H-F) ≈ 20-25 |

| CH₂Br | ~3.5 - 3.7 | Doublet of doublets | J(H-H) ≈ 5-6, J(H-F) ≈ 15-20 |

| CHF | ~4.5 - 4.8 | Doublet of quartets of doublets | J(H-F) ≈ 45-50, J(H-H) ≈ 6-7, J(H-H) ≈ 5-6 |

¹³C NMR Spectroscopy Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~15 - 20 |

| CH₂Br | ~30 - 35 |

| CHF | ~85 - 95 (doublet, J(C-F) ≈ 170-190 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available on PubChem.[1] Key predicted absorption bands are listed below.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~2980 - 2900 | C-H stretch (alkane) | Strong |

| ~1450 | C-H bend (alkane) | Medium |

| ~1380 | C-H bend (alkane) | Medium |

| ~1100 - 1000 | C-F stretch | Strong |

| ~650 - 550 | C-Br stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of this compound is available on PubChem.[1]

Mass Spectrometry Data

| m/z | Ion | Notes |

| 140/142 | [CH₃CHFCH₂Br]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |

| 61 | [CH₃CHF]⁺ | Loss of CH₂Br radical |

| 47 | [CH₂F]⁺ | Fragmentation |

| 41 | [C₃H₅]⁺ | Loss of Br and F |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the electrophilic addition of hydrogen bromide (HBr) to 2-fluoropropene.

Methodology:

-

Reaction Setup: In a fume hood, a solution of 2-fluoropropene in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet. The flask is cooled in an ice bath.

-

Addition of HBr: Anhydrous hydrogen bromide gas is bubbled through the cooled solution. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition (¹H and ¹³C NMR):

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters are typically used.

-

For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

Data Acquisition (FTIR):

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum and ratio it against the background.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition (GC-MS):

-

Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

The sample is separated on a suitable GC column (e.g., a non-polar column).

-

The separated components are then introduced into the mass spectrometer and ionized (typically by electron impact).

-

The mass spectrum is recorded.

Mandatory Visualization

Caption: Proposed synthesis workflow for this compound.

Caption: Logical relationship of spectroscopic methods for structural analysis.

References

Technical Guide: Physicochemical Properties of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the boiling point of 1-bromo-2-fluoropropane. Due to the absence of a publicly documented experimental value, this guide presents a comparative analysis of structurally similar compounds to estimate its boiling point. Furthermore, it details standardized experimental protocols for the precise determination of this physical property, which is crucial for the purification, handling, and development of novel chemical entities in the pharmaceutical and chemical industries.

Introduction

This compound is a halogenated propane derivative with potential applications as a building block in organic synthesis, particularly in the development of new pharmaceutical agents and specialty materials. The precise determination of its physicochemical properties, such as the boiling point, is a fundamental prerequisite for its efficient synthesis, purification, and subsequent use in further chemical transformations. The boiling point provides critical information regarding a substance's volatility, intermolecular forces, and is a key parameter for purification techniques like distillation.

Boiling Point of this compound: An Estimation

For comparative purposes, the boiling points of several related C3 haloalkanes are presented in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Fluoropropane | 460-13-9 | C₃H₇F | 62.09 | -2.5[7] |

| 2-Fluoropropane | 420-26-8 | C₃H₇F | 62.09 | -10[8] |

| 1-Bromo-2,2-difluoropropane | C₃H₅BrF₂ | 158.97 | 76[9] | |

| 1-Bromo-2-chloro-2-fluoropropane | 420-95-1 | C₃H₅BrClF | 175.43 | 111[10] |

Data compiled from various sources as cited.

Based on the data for analogous compounds, it can be inferred that the introduction of a bromine atom significantly increases the boiling point compared to a fluorine atom alone. The boiling point of this compound is expected to be higher than that of 1-fluoropropane and 2-fluoropropane.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the accurate determination of the boiling point of this compound, several established experimental methods can be employed.

Distillation Method

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and can also serve as a purification step.[11]

Procedure:

-

Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Place the sample of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the distilling flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid.[12]

Thiele Tube Method

This micro-method is ideal when only a small amount of the substance is available.[11]

Procedure:

-

Fill a small test tube with 0.5-1 mL of this compound.

-

Invert a sealed-end capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. A continuous stream of bubbles will emerge as the liquid boils.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11]

Digital Boiling Point Apparatus

Modern automated systems offer high precision and require small sample volumes.

Procedure:

-

Follow the manufacturer's instructions for the specific instrument.

-

Typically, a small sample is placed in a sample tube.

-

The apparatus heats the sample, and the boiling point is detected automatically, often by optical means.

Logical Workflow for Compound Characterization

The determination of a physical property like the boiling point is a crucial step in the overall workflow of characterizing a new chemical compound. The following diagram illustrates a typical logical progression from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of a novel compound.

Conclusion

While an experimentally determined boiling point for this compound is not currently documented in public databases, a reasonable estimation can be derived from the analysis of structurally similar compounds. For definitive characterization, this technical guide provides detailed protocols for the experimental determination of its boiling point using standard laboratory techniques. The accurate measurement of this fundamental property is essential for the advancement of research and development involving this and other novel chemical entities.

References

- 1. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-bromo-2-fluoropropane | C3H6BrF | CID 97304590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ssgopalganj.in [ssgopalganj.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. 1-bromo-2,2-difluoropropane [stenutz.eu]

- 10. 1-bromo-2-chloro-2-fluoropropane [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

In-Depth Technical Guide: Solubility Profile of 1-Bromo-2-fluoropropane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-2-fluoropropane (C₃H₆BrF). Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the well-established principles of physical organic chemistry and the known properties of analogous halogenated hydrocarbons. The guide outlines the theoretical basis for its expected solubility in aqueous and organic media, discusses the key molecular factors influencing its solubility, and provides a generalized experimental approach for its empirical determination.

Introduction to this compound

This compound is a halogenated alkane with the chemical structure depicted in Figure 1. Its physicochemical properties are dictated by the presence of a propane backbone and the substitution of hydrogen atoms with both bromine and fluorine. These halogen atoms introduce polarity and alter the intermolecular forces compared to the parent alkane, which in turn governs its solubility behavior. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆BrF | - |

| Molecular Weight | 140.98 g/mol | - |

| Structure | CH₃-CHF-CH₂Br | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Predicted Solubility Profile

Based on the general principles of solubility for haloalkanes, a qualitative solubility profile for this compound can be predicted.

Aqueous Solubility

This compound is expected to have low to negligible solubility in water . Halogenated hydrocarbons are generally sparingly soluble in water.[1] The primary reason for this is the inability of the molecule to form strong hydrogen bonds with water molecules.[2] While the carbon-fluorine and carbon-bromine bonds impart polarity to the molecule, these dipole-dipole interactions are not strong enough to overcome the highly energetic hydrogen bonding network of water.[1] Dissolving a haloalkane in water would require disrupting these strong hydrogen bonds, which is energetically unfavorable as the new interactions formed between the haloalkane and water molecules are significantly weaker.[2]

Solubility in Organic Solvents

Conversely, this compound is anticipated to be readily soluble in a wide range of organic solvents . This includes non-polar solvents (e.g., hexane, toluene), moderately polar solvents (e.g., diethyl ether, chloroform), and polar aprotic solvents (e.g., acetone, ethyl acetate). The principle of "like dissolves like" is applicable here.[3] The intermolecular forces present in both this compound (dipole-dipole and van der Waals forces) and common organic solvents are of a similar nature and magnitude.[3][4] Therefore, the energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released upon the formation of new solute-solvent interactions, leading to miscibility.[3]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Type | Example Solvents | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble in Water; Likely Soluble in Alcohols |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble |

| Non-Polar | Hexane, Toluene, Benzene | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

Factors Influencing Solubility

The solubility of this compound is governed by a balance of several molecular factors:

-

Polarity: The presence of the electronegative fluorine and bromine atoms creates polar C-F and C-Br bonds, resulting in a net molecular dipole moment. This polarity enhances its solubility in polar organic solvents compared to non-polar alkanes.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. This is the primary reason for its poor solubility in water, a solvent dominated by strong hydrogen bonds.[2]

-

Van der Waals Forces: As a molecule with a relatively large electron cloud (particularly due to the bromine atom), London dispersion forces play a significant role in its intermolecular interactions. These forces are compatible with those in organic solvents, promoting solubility.

-

Molecular Size and Shape: The propyl chain is relatively small, which might slightly increase its aqueous solubility compared to larger haloalkanes. However, this effect is likely minimal.

Caption: A diagram illustrating the principle of 'like dissolves like' for this compound.

Recommended Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, hexane, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Vials with Teflon-lined caps

-

Gas chromatograph with a suitable detector (e.g., FID or MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Data Analysis and Presentation

The concentration of this compound in the saturated solution, as determined by gas chromatography, should be used to calculate the solubility. The results should be expressed in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at a specified temperature. The experiment should be repeated multiple times to ensure reproducibility and the results presented as a mean with the standard deviation.

Conclusion

References

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

The effective utilization of halogenated hydrocarbons in research and pharmaceutical development hinges on a thorough understanding of their stability and appropriate storage conditions. This guide provides a comprehensive overview of the stability and storage of 1-Bromo-2-fluoropropane, a compound of interest for various synthetic applications. Due to the limited availability of specific experimental data for this compound, this document leverages information from structurally similar compounds and general principles of chemical safety to provide robust recommendations.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage. The following table summarizes key computed data, providing a baseline for its expected behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₆BrF | PubChem[1] |

| Molecular Weight | 140.98 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1871-72-3 | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Stability Profile and Incompatibility

Conditions to Avoid:

-

Heat, Sparks, and Open Flames: As a flammable liquid, all sources of ignition must be strictly avoided.[2][4]

-

Excess Heat and Direct Sunlight: Elevated temperatures can promote decomposition.[2]

-

Moisture: Contact with water should be minimized to prevent potential hydrolysis and degradation.[5]

Incompatible Materials:

-

Strong Bases: May cause dehydrohalogenation.[2]

-

Strong Acids: Can catalyze decomposition.[3]

-

Strong Reducing Agents: May lead to hazardous reactions.[3]

-

Alkali Metals: Such as sodium, potassium, and magnesium, can cause vigorous or explosive reactions.[2]

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound is expected to release toxic and corrosive fumes, including:

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are based on best practices for managing flammable and halogenated organic compounds.

Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry, well-ventilated area. | To prevent thermal decomposition and pressure build-up.[2][6] |

| Container | Tightly closed, original container. | To prevent evaporation and contamination.[2][6] |

| Storage Area | Flammables-area, away from incompatible materials. | To mitigate fire and reactivity hazards.[2][4] |

| Light | Protect from direct sunlight. | To prevent light-induced degradation.[6] |

Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ignition Sources: Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[4][7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Experimental Methodologies for Stability Assessment

While specific experimental protocols for this compound are not published, the stability of similar halogenated compounds is typically assessed using the following analytical techniques. These methods can be adapted to evaluate the purity and degradation of this compound over time and under various stress conditions.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To separate and identify the parent compound and any volatile degradation products.

-

Methodology:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject a known volume of the sample into the GC.

-

Employ a capillary column suitable for separating halogenated hydrocarbons (e.g., DB-624).

-

Use a temperature program that allows for the separation of the parent peak from potential impurities.

-

The mass spectrometer is used to identify the components based on their mass spectra.

-

Quantification can be achieved using an internal or external standard method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

-

Objective: To monitor the structural integrity of the molecule and detect the formation of degradation products.

-

Methodology:

-

Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Compare the spectra of aged or stressed samples to that of a freshly prepared standard.

-

The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

-

Forced Degradation Studies:

-

Objective: To understand the degradation pathways under stress conditions.

-

Methodology:

-

Expose samples of this compound to various stress conditions (e.g., elevated temperature, UV light, acidic/basic conditions, oxidizing agents).

-

At specified time points, analyze the samples using GC-MS and NMR to identify and quantify the degradation products.

-

Visualizing Workflows and Pathways

To further clarify the recommended procedures and potential chemical behavior, the following diagrams are provided.

Caption: Recommended workflow for safe handling and storage.

Caption: Potential decomposition pathways under stress.

Conclusion

While specific experimental data on the stability of this compound is limited, a robust safety and handling protocol can be established by examining data from analogous compounds and adhering to general principles for managing flammable halogenated hydrocarbons. By following the recommendations outlined in this guide, researchers, scientists, and drug development professionals can safely store and handle this compound, ensuring its integrity for their critical applications. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before use.

References

- 1. Propane, 1-bromo-2-fluoro- | C3H6BrF | CID 137242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc [chemsrc.com]

- 3. 1-Bromo-3-fluoropropane | CAS#:352-91-0 | Chemsrc [chemsrc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Toxicological Profile of 1-Bromo-2-fluoropropane: An Analog-Based Assessment

Disclaimer: No direct toxicological studies on 1-Bromo-2-fluoropropane (CAS No. 1871-72-3) are publicly available. This document provides a predictive toxicological profile based on data from structurally similar halogenated propanes, primarily its isomer 1-bromopropane (1-BP). All data presented for analog compounds should be interpreted with caution, as the introduction of a fluorine atom can alter metabolic pathways and toxicological properties.

Executive Summary

This compound is a halogenated hydrocarbon for which a complete toxicological profile has not been established. Based on an extensive review of its structural analog, 1-bromopropane, it is reasonable to anticipate that this compound may pose significant health risks. The primary concerns, extrapolated from analog data, include potential carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity. Metabolism is expected to proceed via cytochrome P450-mediated oxidation and glutathione (GSH) conjugation, potentially forming reactive intermediates that drive its toxicity. This guide summarizes the available data on key analogs and outlines the standard experimental protocols required for a formal toxicological assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 1871-72-3 | - |

| Molecular Formula | C₃H₆BrF | - |

| Molecular Weight | 140.98 g/mol | - |

| Structure | CH₃-CHF-CH₂Br | - |

Proposed Metabolic Pathways

The metabolism of halogenated alkanes is a critical determinant of their toxicity and is primarily carried out by two pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).[1][2][3] The presence of both bromine and fluorine atoms in this compound suggests it will be a substrate for both pathways.

-

Cytochrome P450-Mediated Oxidation: This pathway, primarily involving the CYP2E1 isoform, is expected to hydroxylate the molecule, followed by dehalogenation.[1][4] This can lead to the formation of reactive aldehydes or ketones.

-

Glutathione (GSH) Conjugation: Direct conjugation with GSH, catalyzed by glutathione S-transferases (GSTs), can displace the bromine atom, which is a good leaving group.[2][5][][7] While often a detoxification route, this pathway can also lead to the formation of reactive episulfonium ions, which are implicated in the genotoxicity of other dihaloalkanes.[2][8]

A proposed metabolic scheme is detailed in the diagram below.

Caption: Proposed metabolic pathway for this compound.

Toxicological Endpoints (Analog-Based Data)

This section summarizes toxicological data from structural analogs. The primary analog is 1-bromopropane (1-BP) .

Acute Toxicity

No data exists for this compound. For the analog 1-bromo-3-chloropropane, high acute inhalation toxicity has been reported in rats, with LC50 values around 6.5-7.27 mg/L for a 4-hour exposure.[5] Moderate acute oral toxicity was also noted.[5] For 1-BP, the acute oral toxicity is low.[9]

| Compound | Species | Route | Value | Reference |

| 1-Bromo-3-chloropropane | Rat | Inhalation (4 hr) | LC50: 6.5 - 7.27 mg/L | [5] |

| 1-Bromo-3-chloropropane | Rat | Oral | LD50: 800 - 2000 mg/kg | [5] |

| 1-Bromopropane | Rat | Oral | LD50: 3600 mg/kg | [9] |

| 1-Bromopropane | Mouse | Oral | LD50: 4700 mg/kg | [9] |

Genotoxicity and Mutagenicity

Many halogenated alkanes exhibit genotoxic potential, often requiring metabolic activation to form DNA-reactive species.[8][10][11] 1-BP has demonstrated evidence of genotoxicity, including causing mutations and DNA damage.[1][12] Studies on 2-bromopropane showed it induced base-pair substitution mutations in Salmonella typhimurium strains TA100 and TA1535 with metabolic activation.[13] Given these findings, this compound should be considered a potential mutagen.

Carcinogenicity

Based on sufficient evidence from animal studies, the structural isomer 1-BP is listed as "reasonably anticipated to be a human carcinogen".[1] Inhalation exposure in rodents caused tumors at multiple sites, including the skin, large intestine, and lungs.[1] The carcinogenicity is believed to be linked to reactive metabolites, oxidative stress, and glutathione depletion.[1] Other analogs like 1-bromo-3-chloropropane are also considered carcinogenic in animal studies.[5]

Reproductive and Developmental Toxicity

1-BP is classified as a reproductive toxicant, with risk phrases "May impair fertility" and "Possible risk of harm to the unborn child".[9] These effects have been observed in animal studies.[9] Due to the structural similarity, this compound should be treated as a potential reproductive and developmental toxicant until proven otherwise.

Neurotoxicity

Neurotoxic effects have been reported in humans and animals exposed to 1-BP.[1] This is a significant health concern for occupational exposure to this class of solvents.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a battery of standardized tests is required. The following sections detail the methodologies for key experiments based on Organisation for Economic Co-operation and Development (OECD) guidelines.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Test Guideline 471.[12][14]

Principle: This in vitro assay detects gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The assay measures the ability of a substance to cause reverse mutations (reversions), restoring the functional capability of the bacteria to synthesize the essential amino acid and grow on a minimal medium.[14]

Methodology:

-

Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). This detects both base-pair substitution and frameshift mutagens.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[12] This is crucial for detecting pro-mutagens.

-

Procedure (Plate Incorporation Method):

-

The test substance, at several dose levels, is added to molten top agar along with the bacterial tester strain and, if required, the S9 mix.

-

This mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant positive response at one or more concentrations.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Acute Oral Toxicity

Guideline: OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.[13][15][16][17][18]

Principle: This method assesses the acute toxic response to a substance administered orally. It avoids using mortality as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels. This reduces the number of animals used and their suffering.[13][16]

Methodology:

-

Animal Model: Healthy, young adult rats (typically females, as they are often more sensitive) are used.[15]

-

Sighting Study: A preliminary study is conducted on single animals dosed sequentially to identify the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.

-

Main Study: Groups of animals (typically 5 of one sex) are dosed at the selected starting level. The outcome determines the next step:

-

If no toxicity is observed, a higher dose is used in another group.

-

If evident toxicity is observed, no higher doses are tested, and the substance is classified.

-

If mortality occurs, a lower dose is tested in another group.

-

-

Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[18]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity, morbidity, and mortality. Body weight is recorded weekly.[13]

-

Endpoint: The study allows for classification of the substance according to the Globally Harmonised System (GHS) based on the dose level at which evident toxicity or mortality is observed. A gross necropsy is performed on all animals at the end of the study.

Carcinogenicity Study

Guideline: OECD Test Guideline 451: Carcinogenicity Studies.[9][19][20][21][22]

Principle: The objective is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after repeated exposure to a test substance.[21]

Methodology:

-

Animal Model: Typically, two rodent species are used (e.g., rats and mice). A minimum of 50 animals of each sex per dose group is required.[20]

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce signs of minimal toxicity without significantly altering lifespan (e.g., the Maximum Tolerated Dose, MTD). Dose levels are typically selected based on data from shorter-term repeated dose toxicity studies (e.g., a 90-day study).

-

Administration: The route of administration should reflect the most likely route of human exposure (e.g., inhalation for volatile solvents, or oral gavage/dietary for other scenarios). Dosing occurs for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).[19][20]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is examined microscopically by a veterinary pathologist.

-

Endpoint: The study evaluates tumor incidence, type, multiplicity, and latency in treated groups compared to controls to determine the carcinogenic potential of the substance.

Prenatal Developmental Toxicity Study

Guideline: OECD Test Guideline 414.[23][24][25][26][27]

Principle: This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation. It assesses maternal toxicity, as well as embryo-fetal death, structural abnormalities, and altered growth.[27]

Methodology:

-

Animal Model: The preferred rodent species is the rat, and the preferred non-rodent is the rabbit.[24]

-

Dose Administration: At least three dose levels plus a control are used. The test substance is administered to pregnant females daily, typically from the time of implantation to the day before scheduled caesarean section.

-

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.

-

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus and its contents are examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[24]

-

Endpoint: The study identifies any adverse effects on maternal health and provides a detailed assessment of developmental endpoints to identify a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.

Conclusion and Recommendations

While no direct data exists for this compound, the toxicological profile of its structural isomer, 1-bromopropane, provides a strong basis for concern. The potential for carcinogenicity, genotoxicity, and reproductive toxicity is significant. It is imperative that this compound be handled with stringent safety precautions appropriate for a potential carcinogen and reproductive toxicant. A comprehensive toxicological evaluation following established OECD guidelines is strongly recommended to definitively characterize its hazard profile before any widespread use.

References

- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of Halogenated Compounds—Biodehalogenation | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and vicinal dihaloethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. policycommons.net [policycommons.net]

- 10. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of halogenated propanes and their methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 14. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 15. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 16. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 17. scribd.com [scribd.com]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. oecd.org [oecd.org]

- 22. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. ecetoc.org [ecetoc.org]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Chirality of 1-Bromo-2-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-fluoropropane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry and drug discovery due to its potential as a chiral building block. The presence of a stereogenic center at the second carbon atom imparts chirality to the molecule, resulting in the existence of two non-superimposable mirror images, or enantiomers: (R)-1-bromo-2-fluoropropane and (S)-1-bromo-2-fluoropropane. The distinct three-dimensional arrangement of these enantiomers can lead to different biological activities, making their separation and stereochemical assignment crucial for pharmaceutical research. This guide provides a comprehensive overview of the stereochemical properties of this compound, including its structural features, and presents proposed methodologies for its synthesis, resolution, and chiral analysis. Due to a lack of available experimental data in the current literature, this document serves as a foundational resource to facilitate future research and development of this chiral synthon.

Introduction to the Chirality of this compound